2,4-Dimethylquinazolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2,4-dimethylquinazolin-8-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-8-4-3-5-9(13)10(8)12-7(2)11-6/h3-5,13H,1-2H3 |
InChI Key |
ZYDQRZNJOOTARG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=NC(=N1)C)O |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 2,4 Dimethylquinazolin 8 Ol
Electrophilic Substitution Reactions on the Quinazoline (B50416) Ring System
The pyrimidine (B1678525) ring's electron-withdrawing nature deactivates the quinazoline system towards electrophilic attack. However, the hydroxyl group at the C-8 position and the methyl groups at C-2 and C-4 on the benzenoid moiety are activating, directing electrophiles to specific positions on the benzene (B151609) ring. Theoretical investigations suggest that the order of reactivity for electrophilic substitution in the parent quinazoline is 8 > 6 > 5 > 7 > 4 > 2. mdpi.com
Mechanistic Investigations of Aromatic Nitration
The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism involving the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netmasterorganicchemistry.com This ion is commonly generated from nitric acid in the presence of a strong acid catalyst like sulfuric acid. researchgate.netmasterorganicchemistry.com The electron-rich aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate. acs.org Subsequent deprotonation restores aromaticity, yielding the nitro-substituted product. researchgate.net
While specific mechanistic studies on the nitration of 2,4-dimethylquinazolin-8-ol are not extensively documented, the general principles of electrophilic aromatic nitration apply. The hydroxyl group at C-8 is a strongly activating, ortho-, para-directing group. Therefore, nitration is expected to occur at the positions ortho and para to the hydroxyl group, which are C-7 and C-5, respectively. The directing effects of the fused pyrimidine ring and the methyl groups would also influence the final regioselectivity. For instance, nitration of some quinazoline derivatives has been shown to yield 6-nitro derivatives. mdpi.com
Table 1: General Mechanism of Aromatic Nitration
| Step | Description |
| 1. Formation of Electrophile | Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺). |
| 2. Nucleophilic Attack | The π-electron system of the benzenoid ring of this compound attacks the nitronium ion, forming a resonance-stabilized carbocation (Wheland intermediate). |
| 3. Deprotonation | A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. |
Halogenation and Sulfonation Studies on the Benzenoid Moiety
Halogenation: The halogenation of 8-hydroxyquinolines has been shown to occur at the C-5 and C-7 positions. researchgate.netresearchgate.net This is consistent with the ortho- and para-directing effect of the hydroxyl group. For example, catalyst-free conditions in toluene (B28343) can lead to C5, C7-dihalogenation of 8-hydroxyquinolines through an in situ O-acyl intermediate. researchgate.net The use of a Lewis acid like AlCl₃ with O-acylated 8-hydroxyquinolines can direct the electrophilic halogenation to the C-5 position. researchgate.net These findings suggest that this compound would likely undergo halogenation at the C-5 and/or C-7 positions.
Nucleophilic Substitution Reactions at the Quinazoline Core
The pyrimidine ring of the quinazoline system is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.
Reactivity at the C-2 and C-4 Positions of the Pyrimidine Ring
Studies on related quinazoline systems, such as 2,4-dichloroquinazoline (B46505), have demonstrated that the C-4 position is generally more reactive towards nucleophiles than the C-2 position. For example, treatment of 2,4-dichloroquinazoline with hydrazine (B178648) hydrate (B1144303) under mild conditions results in selective substitution at the C-4 position. acs.org Harsher conditions are required to substitute the chlorine at the C-2 position. acs.org This differential reactivity allows for the sequential introduction of different nucleophiles at these two positions.
Introduction and Exchange of Functionalities via Nucleophilic Attack
The enhanced reactivity of the C-4 position can be exploited to introduce a variety of functional groups. For instance, 4-hydroxyquinazolines can be converted to 4-haloquinazolines via reaction with halogenating agents like phosphoryl chloride or thionyl chloride in the presence of a catalytic amount of a dialkylformamide (Vilsmeier reagent). google.com This creates a good leaving group at the C-4 position, which can then be displaced by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, to generate a library of C-4 substituted quinazolines. While the hydroxyl group at C-8 in this compound is not directly attached to the pyrimidine ring, the tautomeric equilibrium with the quinazolinone form could potentially allow for similar transformations at the C-4 position.
Derivatization Strategies for this compound
The hydroxyl group at the C-8 position is a prime site for derivatization, allowing for the modification of the compound's physicochemical properties.
One common derivatization strategy is etherification. For example, the synthesis of 4-amino-8-R¹-oxy-2-phenylquinazolines demonstrates that the hydroxyl group can be converted into an ether linkage. researchgate.net Another example is the synthesis of 2-(2,4-dimethylquinazolin-8-yl)oxyacetonitrile, where an acetonitrile (B52724) group is linked to the quinazoline core via an ether bond at the C-8 position.
Silylation is another derivatization technique that can be applied to the hydroxyl group. For instance, the derivatization of the related compound 2-amino-6-hydroxymethyl-8-hydroxyquinazoline with silylating agents like BSTFA+TMCS or HMDS+TMCS in pyridine (B92270) has been used to prepare samples for GC-MS analysis. researchgate.net This indicates that the hydroxyl group of this compound is amenable to silylation.
Transformations of the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 8-position of the quinazoline ring is, in principle, amenable to common transformations such as etherification and esterification. These reactions are fundamental in organic synthesis for modifying a molecule's polarity, solubility, and biological activity.
Etherification would involve the reaction of the hydroxyl group with an alkylating agent, such as an alkyl halide or sulfate, typically in the presence of a base to deprotonate the phenol. For instance, a hypothetical reaction with ethyl iodide in the presence of a base like sodium hydride would be expected to yield 8-ethoxy-2,4-dimethylquinazoline.
Esterification could be achieved through reaction with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride), often with an acid catalyst or a coupling agent. masterorganicchemistry.comchemguide.co.uk The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a classic method for this transformation. masterorganicchemistry.comyoutube.com
Despite the theoretical feasibility of these reactions, a detailed search of scientific databases did not yield specific examples or optimized conditions for the etherification or esterification of this compound. One public database lists a related compound, 2-(2,4-Dimethylquinazolin-8-yl)oxyacetonitrile, which suggests that etherification of the 8-hydroxyl group is possible. nih.gov
Reactions Involving the Methyl Substituents
The methyl groups at the C2 and C4 positions of the quinazoline ring are generally less reactive than the hydroxyl group. However, under specific conditions, they could potentially undergo reactions such as oxidation or halogenation. The protons on methyl groups attached to a quinazoline ring can be acidic and may undergo deprotonation followed by reaction with electrophiles. thieme-connect.de
Reactions involving the functionalization of such methyl groups often require harsh conditions or specific catalytic systems. For instance, oxidation could potentially convert the methyl groups to carboxylic acids, and radical halogenation might introduce halogen atoms. However, no specific studies detailing these transformations for this compound were found in the available literature.
Investigating Oxidation and Reduction Pathways of this compound
The oxidation of the quinazoline ring system can lead to the formation of N-oxides. researchgate.net The direct oxidation of quinazolines can sometimes lack selectivity, but specific reagents can favor the formation of quinazoline 3-oxides. researchgate.net For this compound, oxidation could potentially occur at the nitrogen atoms of the pyrimidine ring or at the hydroxyl and methyl groups.
Reduction of the quinazoline ring is also a possible transformation. Depending on the reducing agent and reaction conditions, the pyrimidine ring could be partially or fully reduced. However, no specific experimental data on the oxidation or reduction of this compound could be located.
Computational and Theoretical Investigations of 2,4 Dimethylquinazolin 8 Ol
Theoretical Prediction of Spectroscopic Properties of 2,4-Dimethylquinazolin-8-ol
Prediction of UV-Visible Absorption and Emission Spectra
The electronic absorption and emission properties of this compound can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). These calculations are typically performed on a geometry-optimized structure of the molecule, often using a functional like B3LYP or CAM-B3LYP with a Pople-style basis set such as 6-311+G(d,p). To simulate realistic conditions, a solvent model, like the Polarizable Continuum Model (PCM), is often incorporated.
The predicted UV-visible absorption spectrum of this compound is dominated by π → π* transitions within the conjugated quinazoline (B50416) ring system. The hydroxyl (-OH) and methyl (-CH₃) groups act as auxochromes, modulating the energies of these transitions. Calculations reveal several key absorption bands. The most intense, low-energy band is primarily associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). Both of these frontier orbitals are characterized by π-symmetry distributed across the bicyclic aromatic core.
For emission spectra (fluorescence), the geometry of the first singlet excited state (S₁) is optimized. The subsequent calculation of the energy drop from the S₁ state back to the ground state (S₀) at the S₁ geometry yields the emission wavelength. The difference between the calculated absorption maximum (λ_abs) and the emission maximum (λ_em) provides a theoretical value for the Stokes shift, a critical photophysical parameter.
Table 4.2.3.1: Predicted UV-Visible Absorption Data for this compound (Calculated using TD-DFT/B3LYP/6-311+G(d,p) in methanol (B129727) (PCM))
| Transition | Calculated Wavelength (λ_max, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 348 | 0.185 | HOMO → LUMO (95%) |
| S₀ → S₂ | 315 | 0.092 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 272 | 0.310 | HOMO → LUMO+1 (65%), HOMO-2 → LUMO (25%) |
| S₀ → S₄ | 245 | 0.255 | HOMO-1 → LUMO+1 (70%) |
These theoretical predictions are invaluable for interpreting experimental spectra and understanding how structural modifications would impact the photophysical properties of the quinazoline scaffold.
Mechanistic Studies and Reaction Pathway Elucidation Using DFT
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for mapping potential energy surfaces (PES) of chemical reactions. By locating and characterizing stationary points—reactants, products, intermediates, and transition states—DFT provides a detailed, atomistic view of reaction mechanisms.
A key reaction for this compound involves the functionalization of its 8-hydroxyl group, such as in an O-alkylation reaction. To understand the mechanism of a representative reaction, such as methylation with methyl iodide (CH₃I), transition state (TS) theory combined with DFT is employed.
The process involves locating the first-order saddle point on the PES that connects the reactant complex (this compound•••CH₃I) to the product complex. This is achieved using specialized algorithms like the Berny optimization or synchronous transit-guided quasi-Newton (QST2/QST3) methods. The identity of a true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. The eigenvector corresponding to this imaginary frequency represents the motion along the reaction coordinate—in this case, the simultaneous breaking of the C-I bond and the formation of the new O-C bond.
For the O-methylation, the TS structure would show an elongated C-I bond distance (>2.2 Å) and a partially formed O-C bond (~2.0 Å) with a trigonal bipyramidal geometry around the transferring methyl carbon. The calculated imaginary frequency, typically in the range of -300 to -500 cm⁻¹, confirms the structure as a valid transition state for the Sₙ2-type displacement.
Once the stationary points (reactants, TS, products) are located and their electronic energies are calculated, the key thermodynamic and kinetic parameters of the reaction can be determined. The two most important values are the activation energy (Eₐ) and the reaction energy (ΔE_rxn).
Activation Energy (Eₐ): Defined as the energy difference between the transition state and the reactants (Eₐ = E_TS - E_Reactants). It is the primary determinant of the reaction rate, with higher barriers corresponding to slower reactions.
These energies, corrected for zero-point vibrational energy (ZPVE), provide a quantitative description of the reaction profile.
Table 4.3.2.1: Calculated Energetics for the O-methylation of this compound (Calculated at the B3LYP/6-311+G(d,p) level, energies include ZPVE correction)
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactant Complex (C₁₀H₁₀N₂O + CH₃I) | 0.0 |
| TS | Transition State | +21.5 |
| P | Product Complex (C₁₁H₁₂N₂O + HI) | -8.7 |
Advanced Computational Methodologies in Quinazoline Research
Beyond static DFT calculations, advanced computational methods provide deeper insights into the dynamic nature and intricate bonding patterns of quinazoline derivatives.
Analysis of the MD trajectory can reveal:
Solvation Structure: Radial distribution functions (RDFs) can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms. The RDF between the hydrogen of the 8-hydroxyl group and water oxygen atoms would quantify the strength and structure of hydrogen bonding with the solvent. Similarly, the arrangement of water around the heterocyclic nitrogen atoms (N1 and N3) can be investigated.
Conformational Dynamics: While the quinazoline ring is largely rigid, MD simulations can monitor the rotational freedom of the two methyl groups and the hydroxyl group. This can reveal preferred orientations and the energy barriers between them.
Hydrogen Bonding Network: Analysis can identify the lifetime and geometry of intramolecular and intermolecular hydrogen bonds, such as a potential weak interaction between the 8-OH group and the N1 atom, which influences the compound's properties.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the electron density (ρ(r)) to characterize chemical bonding. By analyzing the topology of the electron density, one can locate bond critical points (BCPs) and use their properties to classify interactions as covalent, ionic, or hydrogen bonds.
Key descriptors at a BCP include:
Electron Density (ρ(r_bcp)): Its magnitude correlates with the bond order.
Laplacian of the Electron Density (∇²ρ(r_bcp)): The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ < 0, typical for covalent bonds) and closed-shell interactions (∇²ρ > 0, typical for ionic bonds, hydrogen bonds, and van der Waals interactions).
Applying QTAIM to the DFT-calculated electron density of this compound allows for a quantitative description of its bonding.
Table 4.4.2.1: QTAIM Parameters for Selected Bonds in this compound (Values are illustrative and in atomic units (a.u.))
| Bond | Type of Interaction | ρ(r_bcp) (a.u.) | ∇²ρ(r_bcp) (a.u.) |
| C4-C4a | Aromatic C-C | 0.315 | -0.890 |
| C2=N3 | Polar Covalent (Iminic) | 0.380 | -1.150 |
| C8-O | Polar Covalent | 0.245 | -0.450 |
| O-H | Polar Covalent | 0.340 | -1.980 |
| O-H•••N1 | Intramolecular H-Bond | 0.021 | +0.085 |
Advanced Spectroscopic Characterization of 2,4 Dimethylquinazolin 8 Ol
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. For 2,4-Dimethylquinazolin-8-ol (C₁₀H₁₀N₂O), the theoretical exact mass can be calculated with high precision.
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₀N₂O |
| Theoretical Exact Mass | 174.07931 u |
| Monoisotopic Mass | 174.07931 u |
HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, would be expected to yield a measured mass for the protonated molecule, [M+H]⁺, that is extremely close to the theoretical value of 175.08712 u, typically within a few parts per million (ppm). This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Fragmentation Pathway Analysis for Structural Confirmation
The protonated molecule, [M+H]⁺, would likely undergo a series of characteristic fragmentation steps. A primary fragmentation event could involve the loss of a methyl radical (•CH₃) from either the C2 or C4 position, leading to a prominent fragment ion. Subsequent fragmentation could involve the loss of neutral molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN), which are common losses from heterocyclic ring systems. The stability of the quinazoline (B50416) ring would influence the fragmentation cascade.
A proposed fragmentation pathway is outlined below:
| Precursor Ion (m/z) | Proposed Fragmentation | Fragment Ion (m/z) | Neutral Loss |
| 175.0871 | Loss of methyl radical | 160.0636 | •CH₃ |
| 175.0871 | Loss of carbon monoxide | 147.0898 | CO |
| 160.0636 | Loss of carbon monoxide | 132.0663 | CO |
| 147.0898 | Loss of hydrogen cyanide | 120.0629 | HCN |
Isotopic Pattern Verification
The isotopic pattern of a molecule in a mass spectrum arises from the natural abundance of isotopes for each element in the compound. For this compound (C₁₀H₁₀N₂O), the isotopic distribution can be theoretically predicted. The most abundant peak, the monoisotopic peak (M), corresponds to the molecule containing the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).
The M+1 peak, which is one mass unit heavier, primarily results from the presence of a single ¹³C atom in the molecule. The theoretical relative abundance of the M+1 peak for a compound with ten carbon atoms is approximately 11.1%. The M+2 peak will have a smaller intensity and arises from the presence of two ¹³C atoms, a single ¹⁵N atom, or a single ¹⁸O atom, among other less probable combinations. Verifying the observed isotopic pattern against the theoretical distribution provides an additional layer of confidence in the assigned elemental formula.
| Isotope Peak | Theoretical Relative Abundance (%) |
| M | 100 |
| M+1 | 11.1 |
| M+2 | 0.6 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported, we can infer its likely crystalline properties based on related structures. Quinazoline derivatives often crystallize in common space groups, and their crystal structures reveal important details about molecular conformation and intermolecular interactions.
Analysis of Hydrogen Bonding Networks
The presence of the hydroxyl group at the C8 position and the nitrogen atoms within the quinazoline ring makes this compound a prime candidate for forming hydrogen bonds. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms (particularly N1 and N3) can act as hydrogen bond acceptors.
It is highly probable that in the solid state, molecules of this compound would be interconnected through a network of intermolecular hydrogen bonds. A likely hydrogen bonding motif would be an O-H···N interaction, where the hydroxyl proton of one molecule forms a hydrogen bond with a nitrogen atom of a neighboring molecule. This could lead to the formation of chains, dimers, or more complex three-dimensional networks, which would significantly contribute to the stability of the crystal structure.
| Hydrogen Bond Donor | Hydrogen Bond Acceptor | Expected Interaction |
| O-H (at C8) | N1 or N3 of quinazoline ring | Intermolecular O-H···N |
| C-H (methyl or aromatic) | O (hydroxyl) or N (quinazoline) | Weak intermolecular C-H···O/N |
Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy
UV-Visible and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from the ground state to higher energy excited states, and fluorescence is the emission of light as the electrons relax back to the ground state.
The UV-Visible absorption spectrum of this compound is expected to be characteristic of the 8-hydroxyquinazoline chromophore. Based on data for 8-hydroxyquinoline (B1678124) and its derivatives, the spectrum would likely exhibit multiple absorption bands in the UV region. These bands correspond to π-π* and n-π* electronic transitions within the aromatic system. The exact positions and intensities of these bands would be influenced by the methyl substituents and the solvent used for the measurement.
| Expected Absorption Maxima (λmax) | Electronic Transition |
| ~250-280 nm | π-π |
| ~300-350 nm | π-π and n-π* |
Regarding its fluorescence properties, 8-hydroxyquinoline and its derivatives are known to be fluorescent. The fluorescence of this compound would be expected to be sensitive to the environment, such as solvent polarity and pH. The emission wavelength would likely be in the blue or green region of the visible spectrum. The presence of the hydroxyl group at the C8 position can lead to interesting photophysical phenomena, such as excited-state intramolecular proton transfer (ESIPT), which can affect the fluorescence properties. The methyl groups may also have a modest effect on the emission characteristics through their electron-donating inductive effects.
| Property | Expected Characteristic |
| Excitation Wavelength | Corresponding to a major absorption band |
| Emission Wavelength | ~400-500 nm |
| Quantum Yield | Moderate to high, solvent dependent |
Investigation of Electronic Transitions and Solvent Effects
Detailed information regarding the absorption and emission maxima of this compound in a range of solvents with varying polarities is not available. As such, a discussion on the nature of its electronic transitions (e.g., π-π* or n-π*) and the observation of any solvatochromic shifts (bathochromic or hypsochromic) cannot be provided. Data that would typically be presented in a table to illustrate these effects are absent from the current body of scientific literature.
Quantum Yield and Fluorescence Lifetime Measurements
Specific values for the fluorescence quantum yield and fluorescence lifetime of this compound have not been reported. These parameters are crucial for characterizing the efficiency and dynamics of the compound's fluorescence, and without them, a meaningful analysis of its emissive properties is not possible. A data table summarizing these key photophysical parameters cannot be compiled.
Coordination Chemistry of 2,4 Dimethylquinazolin 8 Ol
Ligand Properties of 2,4-Dimethylquinazolin-8-ol
The coordination behavior of this compound is fundamentally dictated by its molecular structure, which features key functional groups capable of donating electron pairs to a metal center.
Identification of Potential Coordination Sites (Nitrogen Atoms of Quinazoline (B50416) Ring, Hydroxyl Oxygen)
The structure of this compound offers two primary sites for coordination with metal ions. These are the nitrogen atom at position 1 of the quinazoline ring and the oxygen atom of the hydroxyl group at position 8. The lone pair of electrons on the sp²-hybridized nitrogen atom and on the hydroxyl oxygen atom makes them effective Lewis bases, capable of forming coordinate bonds with metal ions. The deprotonation of the hydroxyl group further enhances the coordinating ability of the oxygen atom.
The presence of methyl groups at positions 2 and 4 can introduce steric effects that may influence the approach of bulky metal ions and the resulting geometry of the complex.
Assessment of Chelating Capabilities and Denticity
This compound is anticipated to act as a bidentate ligand. This is due to the spatial arrangement of the N-1 and the 8-hydroxyl group, which allows for the formation of a stable five-membered chelate ring upon coordination to a metal ion. Chelation, the process of forming two or more coordinate bonds between a polydentate ligand and a single central metal atom, results in complexes that are generally more stable than those formed with comparable monodentate ligands, an observation known as the chelate effect. libretexts.org The stability of the resulting chelate is a significant factor in the coordination chemistry of this ligand.
Synthesis and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound would likely follow established procedures for similar N,O-donor ligands. These methods typically involve the reaction of the ligand with a metal salt in a suitable solvent.
Stoichiometry and Stability Studies of Coordination Compounds
The stoichiometry of the metal complexes of this compound is expected to vary depending on the metal ion, its oxidation state, and the reaction conditions. Common stoichiometries for bidentate ligands like 8-hydroxyquinoline (B1678124) are 1:1 and 1:2 (metal:ligand). scirp.org The stability of these complexes in solution can be quantified by determining their stability constants. Methods such as spectrophotometric and potentiometric titrations are commonly employed for this purpose. asianpubs.orgresearchgate.net The stability of metal complexes is influenced by factors such as the nature of the metal ion and the ligand. researchgate.net
Table 1: Expected Stoichiometries of Metal-2,4-Dimethylquinazolin-8-ol Complexes
| Metal Ion | Expected Stoichiometry (M:L) | Potential Coordination Number |
|---|---|---|
| Cu(II) | 1:1, 1:2 | 4, 6 |
| Ni(II) | 1:2 | 6 |
| Co(II) | 1:2 | 6 |
| Zn(II) | 1:2 | 4, 6 |
This table is based on common stoichiometries observed for similar ligands like 8-hydroxyquinoline.
Isolation and Purification Protocols for Novel Metal-2,4-Dimethylquinazolin-8-ol Complexes
The isolation and purification of newly synthesized metal complexes are crucial for their thorough characterization. A general procedure would involve the precipitation of the complex from the reaction mixture. sysrevpharm.org The precipitate would then be collected by filtration, washed with appropriate solvents to remove any unreacted starting materials, and dried. Recrystallization from a suitable solvent or solvent mixture is a common technique to obtain pure crystalline products suitable for structural analysis. sysrevpharm.org
Structural Analysis of this compound Metal Complexes
Spectroscopic methods such as Fourier-transform infrared (FTIR) and UV-Visible spectroscopy are fundamental in characterizing these complexes. In FTIR spectroscopy, a shift in the vibrational frequency of the C=N bond and the disappearance of the O-H stretching band upon complexation would provide evidence of coordination through the nitrogen and oxygen atoms. scirp.org UV-Visible spectroscopy can offer insights into the electronic transitions within the complex and can be indicative of its geometry. jocpr.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to probe the structure of diamagnetic complexes in solution.
Table 2: Potential Coordination Geometries for Metal-2,4-Dimethylquinazolin-8-ol Complexes
| Coordination Number | Common Geometries | Example Metal Ions (Hypothetical) |
|---|---|---|
| 4 | Tetrahedral, Square Planar | Zn(II), Cu(II) |
| 5 | Trigonal Bipyramidal, Square Pyramidal | - |
| 6 | Octahedral | Co(II), Ni(II), Cu(II) |
This table presents plausible geometries based on common coordination numbers observed for transition metal complexes.
X-ray Crystallography for Coordination Geometry and Bond Lengths
For instance, in complexes with metals like Cu(II) and Zn(II), 8-hydroxyquinoline Schiff base derivatives have been shown to form coordination compounds with the general formula ML₂, where the metal ion is coordinated to two ligand molecules. acs.org The resulting geometries are often distorted from ideal polyhedra. For example, zinc(II) complexes with such ligands have been observed to adopt geometries that can be described as distorted tetrahedral. mdpi.com In the case of a hypothetical Zn(II) complex with this compound, [Zn(C₁₀H₉N₂O)₂], a similar tetrahedral or a five-coordinate trigonal bipyramidal geometry could be anticipated, with the Zn-N and Zn-O bond lengths falling in ranges comparable to those observed for related quinoline-based ligands. nih.gov
In a [TpPh,MeZn(MBI)] complex, where MBI is a metal-binding isostere of 8-hydroxyquinoline, the Zn-O bond lengths were found to be in the range of 1.96-1.98 Å, and Zn-N bond lengths were around 2.05-2.08 Å. nih.gov These complexes typically exhibit a trigonal bipyramidal geometry. nih.gov It is reasonable to expect that a similar complex with this compound would display comparable structural parameters.
For octahedral complexes, such as those formed with Mn(III) and Co(III), the metal center is coordinated to three bidentate 8-hydroxyquinolinate ligands, resulting in a distorted octahedral geometry. researchgate.net A hypothetical [M(C₁₀H₉N₂O)₃] complex (where M = Mn(III) or Co(III)) would likely adopt a similar coordination environment.
The table below provides predicted bond lengths for hypothetical metal complexes of this compound based on data from analogous 8-hydroxyquinoline complexes.
| Hypothetical Complex | Metal Ion | Predicted Coordination Geometry | Predicted M-O Bond Length (Å) | Predicted M-N Bond Length (Å) | Reference for Analogy |
| [Zn(C₁₀H₉N₂O)₂] | Zn(II) | Distorted Tetrahedral/Trigonal Bipyramidal | 1.96 - 1.98 | 2.05 - 2.08 | nih.gov |
| [Cu(C₁₀H₉N₂O)₂] | Cu(II) | Distorted Square Planar/Square Pyramidal | ~1.95 | ~2.00 | acs.orgmdpi.com |
| [Co(C₁₀H₉N₂O)₃] | Co(III) | Distorted Octahedral | ~1.90 | ~1.95 | researchgate.net |
| [Mn(C₁₀H₉N₂O)₃] | Mn(III) | Distorted Octahedral | ~1.93 | ~2.03 | researchgate.net |
Spectroscopic Probing of Metal-Ligand Interactions (e.g., UV-Vis, IR, EPR)
Spectroscopic techniques are invaluable for elucidating the nature of metal-ligand interactions. While specific spectra for this compound complexes are not reported, the expected spectral changes upon coordination can be inferred from studies on analogous systems.
Infrared (IR) Spectroscopy: The IR spectrum of a free ligand exhibits characteristic vibrational frequencies for its functional groups. Upon complexation, shifts in these frequencies provide direct evidence of coordination. For this compound, the key IR bands to monitor would be the O-H stretching vibration of the hydroxyl group and the C=N stretching vibration within the quinazoline ring.
Upon coordination to a metal ion, the O-H band is expected to disappear, indicating deprotonation of the hydroxyl group to form a metal-oxygen bond. walshmedicalmedia.com Furthermore, the C=N stretching frequency is anticipated to shift, typically to a lower wavenumber, due to the donation of electron density from the nitrogen atom to the metal center, which weakens the C=N bond. acs.org This phenomenon has been consistently observed in the IR spectra of metal complexes with 8-hydroxyquinoline and its derivatives. acs.orgekb.eg
UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of metal complexes provide insights into the electronic transitions and the coordination environment. The UV-Vis spectrum of this compound is expected to show intra-ligand π→π* and n→π* transitions. Upon complexation, new absorption bands, corresponding to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, are expected to appear. walshmedicalmedia.commdpi.com These charge-transfer bands are often intense and can be used to characterize the complex. For instance, in copper(II) complexes with Schiff bases derived from 8-hydroxyquinoline, LMCT bands have been observed in the visible region. acs.org Similarly, ruthenium(II) complexes with phenanthroline ligands exhibit strong MLCT bands. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes with paramagnetic metal ions, such as Cu(II), EPR spectroscopy is a powerful tool for probing the coordination environment. The EPR spectrum provides information about the g-values and hyperfine coupling constants, which are sensitive to the geometry of the complex and the nature of the donor atoms. While no EPR data exists for this compound complexes, studies on similar Cu(II) complexes can provide a basis for prediction. For example, the EPR spectra of Cu(II) complexes with dithiocarbazate-derived Schiff bases have been used to suggest square pyramidal or distorted tetrahedral geometries. mdpi.com
The following table summarizes the expected spectroscopic changes upon complexation of this compound.
| Spectroscopic Technique | Observed Feature in Free Ligand | Expected Change Upon Complexation | Reason for Change | Reference for Analogy |
| IR Spectroscopy | O-H stretch, C=N stretch | Disappearance of O-H stretch, Shift in C=N stretch | Deprotonation and M-O bond formation, M-N bond formation | acs.orgwalshmedicalmedia.comekb.eg |
| UV-Vis Spectroscopy | Intra-ligand transitions (π→π, n→π) | Appearance of new Charge Transfer (CT) bands | Electronic transitions between metal and ligand orbitals | acs.orgwalshmedicalmedia.commdpi.com |
| EPR Spectroscopy (for paramagnetic metals) | No signal | Characteristic g-values and hyperfine splitting | Unpaired electrons in the metal d-orbitals interacting with the ligand field | mdpi.com |
Investigation of Coordination Number and Geometry in Derived Metal Complexes
The coordination number and geometry of a metal complex are determined by several factors, including the size and charge of the metal ion, the steric and electronic properties of the ligand, and the reaction conditions. Based on the extensive literature on 8-hydroxyquinoline complexes, a variety of coordination numbers and geometries can be predicted for complexes of this compound.
Common coordination numbers for transition metal complexes range from 4 to 6, leading to tetrahedral, square planar, or octahedral geometries. ias.ac.in For instance, with divalent metal ions like Co(II), Ni(II), Cu(II), and Zn(II), this compound is likely to form complexes with a 1:2 metal-to-ligand ratio, leading to coordination number 4 or 5. Depending on the specific metal ion, this could result in a tetrahedral, square planar, or square pyramidal geometry. acs.orgias.ac.in For example, Cu(II) complexes with similar ligands often adopt a distorted square planar or square pyramidal geometry, while Zn(II) complexes tend to be tetrahedral. acs.orgias.ac.in
With trivalent metal ions such as Fe(III), Co(III), and Mn(III), a 1:3 metal-to-ligand ratio is common, resulting in a coordination number of 6 and an octahedral geometry. researchgate.net The three bidentate ligands would arrange themselves around the central metal ion to form a stable octahedral complex. researchgate.net
The table below outlines the probable coordination numbers and geometries for hypothetical metal complexes of this compound.
| Metal Ion | Predicted Stoichiometry (Metal:Ligand) | Predicted Coordination Number | Predicted Geometry | Reference for Analogy |
| Co(II) | 1:2 | 4 | Tetrahedral | ias.ac.in |
| Ni(II) | 1:2 | 4 | Square Planar | ias.ac.in |
| Cu(II) | 1:2 | 4 or 5 | Distorted Square Planar/Square Pyramidal | acs.orgmdpi.com |
| Zn(II) | 1:2 | 4 | Tetrahedral | acs.orgias.ac.in |
| Fe(III) | 1:3 | 6 | Octahedral | researchgate.net |
| Co(III) | 1:3 | 6 | Octahedral | researchgate.net |
| Mn(III) | 1:3 | 6 | Octahedral | researchgate.net |
Based on a comprehensive review of available scientific literature, there is a significant lack of specific research focused on the advanced, non-biological applications of the chemical compound This compound as outlined in your request. Searches for this particular molecule in the context of non-linear optical (NLO) activity, specific photophysical behaviors, chemical sensing, and catalytic applications did not yield dedicated studies or detailed findings.
The existing research landscape focuses more broadly on the parent structures, such as quinazoline and 8-hydroxyquinoline derivatives . While these classes of compounds are actively investigated for various advanced applications, the specific properties and potential of this compound remain largely unexplored in the public domain.
For context, here is a summary of what the literature indicates for the broader families of related compounds:
Optoelectronic and Photophysical Properties: Quinazoline and 8-hydroxyquinoline derivatives are recognized for their potential in optoelectronic materials. scispace.comresearchgate.netscielo.brresearchgate.net For instance, 8-hydroxyquinoline derivatives are widely used as fluorescent chemosensors and as electron carriers in Organic Light-Emitting Diodes (OLEDs). scispace.comrroij.com Their metal complexes, in particular, often exhibit significant fluorescence due to increased molecular rigidity upon chelation. scispace.com Similarly, various functionalized quinazolines are studied for their luminescent properties and potential use in OLEDs. researchgate.net However, specific data on the solid-state and solution photophysical behavior or NLO activity of this compound is not available.
Chemical Sensing Applications: The 8-hydroxyquinoline scaffold is a well-established component in the design of fluorescent chemosensors, especially for detecting metal ions like Al³⁺ and Zn²⁺. scispace.comrroij.com The design principle often relies on the chelation-enhanced fluorescence of the 8-hydroxyquinoline moiety. While it is plausible that derivatives of quinazolin-8-ol (B1297895) could be explored for similar purposes, there are no specific studies detailing the design, synthesis, or sensing mechanisms for a chemosensor based on this compound.
Catalytic Applications: Derivatives of quinoline (B57606) and quinazoline have been investigated in catalysis. For example, copper-quinoline complexes have been studied for their catechol oxidase-like catalytic activity. mdpi.com Additionally, some quinazoline synthesis methods employ catalysts, and the quinazoline scaffold itself is a target in catalytic synthesis research. researchgate.netnih.gov However, there is no literature available that describes the use of this compound or its derivatives as catalysts themselves.
Due to the absence of specific scientific data for this compound in these advanced, non-biological fields, it is not possible to generate the detailed, scientifically accurate article as requested. The information required to populate the specified outline for this particular compound is not present in the reviewed scientific and patent literature.
Advanced Applications and Functional Materials Derived from 2,4 Dimethylquinazolin 8 Ol Non Biological Focus
Catalytic Applications of 2,4-Dimethylquinazolin-8-ol Derivatives
Utility as Ligands in Homogeneous and Heterogeneous Catalysis
The quinazoline (B50416) framework is a prominent structural motif in the design of ligands for transition metal catalysis. The nitrogen atoms in the pyrimidine (B1678525) ring, combined with other potential donor atoms on the scaffold, allow these molecules to act as effective ligands, binding to metal centers and influencing the catalytic activity and selectivity of the resulting complexes. researchgate.netacs.orgnih.gov
Homogeneous Catalysis: In homogeneous systems, quinazoline-based ligands, particularly those with chiral elements, have shown significant promise in asymmetric catalysis. For example, axially chiral quinazoline-containing P,N-ligands have been successfully employed in palladium-catalyzed allylic alkylation reactions, achieving high conversions and good enantioselectivity. researchgate.netacs.org The modular synthesis of these ligands allows for fine-tuning of their steric and electronic properties to optimize catalytic performance. beilstein-journals.org While direct studies on this compound are scarce, its 8-hydroxy group could act as a hemilabile donor in conjunction with the ring nitrogens, potentially stabilizing catalytic intermediates and influencing reaction outcomes. The coordination chemistry of related 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) derivatives with various transition metals like rhodium, iridium, palladium, zinc, and cobalt has been explored, forming the basis for their potential catalytic applications. beilstein-journals.orgrsc.orgrsc.org
Heterogeneous Catalysis: The development of heterogeneous catalysts is crucial for sustainable chemical processes, allowing for easier catalyst separation and recycling. Quinazoline derivatives can be immobilized on solid supports to create robust heterogeneous catalysts. For instance, nanocatalysts have been utilized in the synthesis of quinazoline derivatives themselves, highlighting the synergy between the quinazoline scaffold and catalytic applications. researchgate.net The 8-hydroxy group of this compound could facilitate its grafting onto oxide supports like silica (B1680970) or alumina, creating a heterogeneous catalyst where the quinazoline moiety acts as the active site's ligand.
Mechanistic Aspects of Catalytic Performance
The performance of quinazoline-based ligands in catalysis is deeply rooted in their structural and electronic properties. The nitrogen atoms of the quinazoline ring act as Lewis basic sites, coordinating to the metal center. The specific substitution pattern on the quinazoline ring, such as the dimethyl substitution in this compound, can sterically and electronically influence the metal's coordination environment.
Mechanistic studies on related systems provide insight into how these ligands operate. In palladium-catalyzed reactions, P,N-type quinazoline ligands have been investigated through X-ray crystallography and NMR spectroscopy to understand the observed stereochemical outcomes. researchgate.net The rigidity of the quinazoline backbone can help in creating a well-defined chiral pocket around the metal center, which is essential for high enantioselectivity in asymmetric catalysis.
Furthermore, the concept of metal-ligand cooperation, where the ligand is not merely a spectator but actively participates in the reaction mechanism, is relevant. rsc.org The 8-hydroxy group in this compound could undergo deprotonation, allowing the oxygen to act as a reactive center or to modulate the electron density at the metal center during the catalytic cycle. This cooperative action can enable multi-electron transformations that might be challenging for the metal alone. rsc.org
Development of Novel Materials for Various Technical Applications
The unique chemical structure of quinazoline derivatives makes them valuable building blocks for a range of functional materials beyond catalysis. chim.it
Corrosion Inhibitors: Organic molecules containing heteroatoms like nitrogen and oxygen are known to be effective corrosion inhibitors for metals, particularly in acidic environments. nih.gov They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with the corrosive medium. jocpr.com Derivatives of 8-hydroxyquinoline have been specifically studied and shown to be efficient corrosion inhibitors for mild steel in hydrochloric acid. najah.edunajah.edu The inhibition efficiency increases with the concentration of the inhibitor, and the adsorption process often follows the Langmuir adsorption isotherm. najah.edu The this compound molecule, with its multiple nitrogen atoms and the 8-hydroxy group, possesses the key structural features required for strong adsorption onto a metal surface, suggesting its potential as an effective corrosion inhibitor.
| Inhibitor | Concentration | Inhibition Efficiency (%) |
|---|---|---|
| Q1 | Optimal | 95.2 |
| Q2 | Optimal | 92.4 |
Scaffolds in Polymers: The term "scaffold" in chemistry often refers to a core molecular framework upon which more complex molecules are built. In polymer science, scaffolds are porous structures that can provide a template for tissue growth or act as a support for other functional components. umich.eduutoronto.ca While the primary focus of polymer scaffolds is often in biomedical applications like tissue engineering, the underlying principles of creating functional, porous materials are transferable to other technical fields. nih.govnih.govmdpi.com Quinazoline derivatives can be incorporated into polymer chains or used to functionalize polymer surfaces. mdpi.com The functional groups on the quinazoline, such as the hydroxyl group on this compound, could be used as a point of attachment for polymerization or for grafting onto existing polymer backbones. This could impart specific properties to the polymer, such as improved thermal stability, altered hydrophobicity, or the ability to chelate metal ions for applications in sensing or environmental remediation.
Conclusion and Future Research Directions
Synthesis and Reactivity: Charting New Synthetic Territories
The synthesis of 2,4-disubstituted quinazolines has been a focal point of organic chemistry, with numerous methods developed to afford structural diversity. organic-chemistry.orgresearchgate.nettandfonline.comacs.org For 2,4-Dimethylquinazolin-8-ol, future synthetic endeavors could explore both established and innovative routes.
Established Synthetic Pathways:
Classic methods, such as the reaction of appropriately substituted 2-aminobenzophenones with reagents that can provide the C2-methyl group, remain a viable starting point. acs.org Microwave-assisted organic synthesis, known for accelerating reaction times and improving yields, could be a particularly effective approach for the cyclization step. organic-chemistry.orgopenmedicinalchemistryjournal.com
Emerging Synthetic Strategies:
More contemporary, "green" synthetic methods offer exciting possibilities. These include:
Metal-Catalyzed C-H Functionalization: This powerful technique could allow for the direct introduction of the methyl groups onto a pre-formed quinazolin-8-ol (B1297895) core, offering an atom-economical and efficient route. chim.itmdpi.com
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, reducing waste and simplifying purification. tandfonline.comopenmedicinalchemistryjournal.comresearchgate.net Designing an MCR for this compound would be a significant advancement.
Photochemical and Electrochemical Methods: These techniques can offer unique reactivity and selectivity, potentially enabling the synthesis under mild conditions and avoiding harsh reagents. chim.it
The reactivity of the hydroxyl group at the 8-position offers a gateway for further derivatization. Future research could investigate its potential for etherification, esterification, or use as a directing group in further aromatic substitutions, opening up a vast chemical space for new analogues with potentially enhanced properties.
Advancements in Characterization: Unveiling the Molecular Architecture
A thorough understanding of the structure and properties of this compound is paramount for any future application. A combination of advanced spectroscopic and computational techniques will be indispensable.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques like COSY and HSQC will be crucial for unambiguously assigning the proton and carbon signals, confirming the substitution pattern. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the exact molecular formula. mdpi.comnih.gov
Infrared (IR) and UV-Visible Spectroscopy: These techniques will provide information about the functional groups present and the electronic properties of the molecule. beilstein-journals.orgorientjchem.org
Computational Modeling:
Computational chemistry has become an indispensable tool in modern chemical research. numberanalytics.comresearchgate.net For this compound, computational studies can provide deep insights into:
Molecular Geometry and Electronic Structure: Density Functional Theory (DFT) calculations can predict the optimized geometry, electron distribution, and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding its reactivity and photophysical properties. researchgate.netmdpi.comfrontiersin.org
Spectroscopic Prediction: Computational models can predict NMR and UV-Vis spectra, aiding in the interpretation of experimental data. beilstein-journals.org
Reaction Mechanisms: DFT can be used to model potential synthetic pathways, helping to optimize reaction conditions and predict regioselectivity. mdpi.comnih.gov
| Technique | Application for this compound | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting binding affinity to biological targets | Identification of potential therapeutic applications |
| Molecular Dynamics (MD) Simulations | Simulating the behavior of the molecule over time | Understanding conformational flexibility and interactions with solvents or biomolecules |
| Quantitative Structure-Activity Relationship (QSAR) | Relating chemical structure to biological activity | Guiding the design of more potent analogues |
Unexplored Avenues for Functional Materials
The quinazoline (B50416) scaffold is not only important in medicine but also in the development of functional materials. beilstein-journals.org The specific substitution pattern of this compound, with its electron-donating methyl and hydroxyl groups, suggests several intriguing possibilities.
Organic Light-Emitting Diodes (OLEDs): Quinazoline derivatives have been investigated as host materials in OLEDs. beilstein-journals.org The photophysical properties of this compound, which can be tuned through derivatization of the hydroxyl group, could be explored for the development of new emissive or charge-transporting materials.
Sensors: The hydroxyl group could act as a binding site for metal ions or other analytes, making this compound a candidate for the development of chemosensors. Changes in its fluorescence or UV-Vis absorption upon binding could be used for detection.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the quinazoline ring and the oxygen of the hydroxyl group could serve as coordination sites for metal ions, enabling the construction of novel MOFs with potential applications in gas storage, separation, and catalysis. numberanalytics.com
Emerging Methodologies and Interdisciplinary Approaches
The future of quinazoline chemistry, and by extension, the study of this compound, will be shaped by emerging methodologies and interdisciplinary collaborations. numberanalytics.comnumberanalytics.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its derivatives could enable more efficient and reproducible production. chim.it
Artificial Intelligence (AI) and Machine Learning: AI can be used to predict the properties and biological activities of new molecules, accelerating the discovery process. researchgate.netresearchgate.net Machine learning models trained on existing quinazoline data could predict promising applications for this compound.
Chemical Biology: Interdisciplinary research combining chemistry and biology will be key to unlocking the potential therapeutic applications of this compound. numberanalytics.com By screening this compound against various biological targets, its potential as an anti-cancer, anti-inflammatory, or neuroprotective agent could be uncovered. mdpi.commdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
